8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane
Overview
Description
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure The presence of a trifluoromethyl group attached to the phenyl ring imparts significant chemical stability and unique reactivity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. This step may require the use of catalysts and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxygenated, reduced, and substituted derivatives of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4
Scientific Research Applications
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure contributes to the compound’s stability and reactivity, allowing it to modulate specific pathways and processes within cells.
Comparison with Similar Compounds
8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
7-azaspiro[3.5]nonane: Another spirocyclic compound with a different ring structure, used as a lead scaffold in medicinal chemistry.
1-oxa-8-azaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern, also investigated for its biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-[3-(trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)12-5-3-4-11(8-12)13-9-19-14(10-20-13)6-1-2-7-14/h3-5,8,13,19H,1-2,6-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGMBPAJAMQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC(CN2)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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